Ethyl 3-(piperazin-1-yl)propanoate
Overview
Description
Ethyl 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C9H18N2O212. It has a molecular weight of 186.2512. The compound is also known by the synonym 1-(3-Ethoxy-3-oxoprop-1-yl)piperazine1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 3-(piperazin-1-yl)propanoate. However, similar compounds are often synthesized through a series of reactions involving the corresponding carboxylic acid and piperazine3.Molecular Structure Analysis
The InChI code for Ethyl 3-(piperazin-1-yl)propanoate is 1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H312. This indicates that the molecule consists of a piperazine ring attached to a propanoate group via an ethyl linker12.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Ethyl 3-(piperazin-1-yl)propanoate. However, similar compounds often participate in reactions typical of esters and secondary amines3.Physical And Chemical Properties Analysis
Ethyl 3-(piperazin-1-yl)propanoate is a liquid at ambient temperature1. It has a density of 1.0±0.1 g/cm3, a boiling point of 278.6±25.0 °C at 760 mmHg, and a flash point of 122.3±23.2 °C2. The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds2.Scientific Research Applications
Synthesis and Structural Identification
One study focused on the synthesis and structure identification of a derivative, highlighting its potential as an anti-malarial agent. The method described is efficient and yields a high-purity product, suggesting its utility for further derivative synthesis and potential therapeutic applications (Mi Sui-qing, 2010).
Chiral Separation
Ethyl 3-(piperazin-1-yl)propanoate derivatives have been resolved into enantiomers, demonstrating the importance of structural variations on chromatographic separation. This study underscores the role of these compounds in chiral chemistry and their potential in stereoselective synthetic processes (Z. Chilmonczyk et al., 2005).
Antispasmodic Activity
Research into unsymmetrical ester derivatives of γ-(4-substituted piperazin-1-yl)-α-phenyl propanols has shown that these compounds exhibit varying degrees of antispasmodic activity. This finding could lead to the development of new therapeutic agents for conditions characterized by spasms or involuntary muscle movements (P. Osadebe et al., 2000).
Anticonvulsant and Antinociceptive Activity
A study on hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones revealed significant anticonvulsant and antinociceptive activities. These findings could contribute to the development of new treatments for epilepsy and pain management (K. Kamiński et al., 2016).
Phase Separation in Chemical Engineering
The influence of piperazine-containing Good’s buffers on the separation of propanols from water has been investigated, demonstrating their potential as mass-separating agents in industrial processes. This research could lead to more efficient and environmentally friendly separation techniques (M. Taha, 2016).
Interaction with Dopamine Receptors
Derivatives have been studied for their affinity to dopamine receptors, offering insights into their potential therapeutic applications in neurological conditions such as Parkinson's disease or schizophrenia (P. V. D. Zee & W. Hespe, 1985).
Safety And Hazards
Ethyl 3-(piperazin-1-yl)propanoate is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)15. Precautionary measures include avoiding breathing mist/vapours/spray, washing exposed skin thoroughly after handling, and using only in a well-ventilated area5.
Future Directions
While I couldn’t find specific future directions for Ethyl 3-(piperazin-1-yl)propanoate, compounds with similar structures are often studied for their potential applications in medicinal chemistry6. Further research could explore the biological activity of this compound and its potential uses in drug development.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
ethyl 3-piperazin-1-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNGVSHLDOGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371379 | |
Record name | ethyl 3-(piperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperazin-1-yl)propanoate | |
CAS RN |
43032-38-8 | |
Record name | ethyl 3-(piperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43032-38-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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